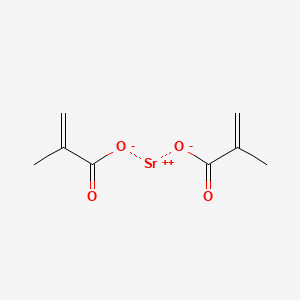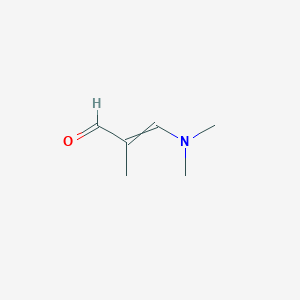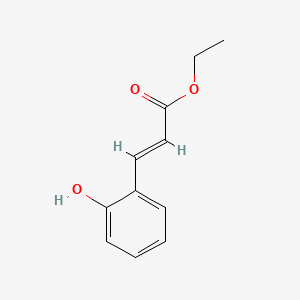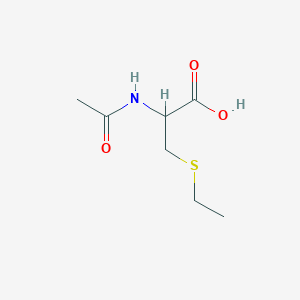
Terazosin (piperazine D8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terazosin is a medication that belongs to a group of drugs called alpha-adrenergic blockers . It works by relaxing your veins and arteries so that blood can more easily pass through them. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate . Terazosin is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .
Synthesis Analysis
The synthesis of Terazosin hydrochloride is derived from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n- benzyl piperazine .
Molecular Structure Analysis
Terazosin has a molecular formula of C19H25N5O4 . It is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The molecular weight of Terazosin is 387.433 Da .
Chemical Reactions Analysis
Terazosin initially shifted the dose-response curve of phenylephrine to the right, with a significant increase in ED50 for phenylephrine . The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA) techniques .
Physical And Chemical Properties Analysis
Terazosin has a molecular formula of C19H25N5O4 and a molecular weight of 387.433 Da .
Aplicaciones Científicas De Investigación
Neuroprotective Agents in Parkinson’s Disease
Terazosin analogs have been found to combine with phosphoglycerol kinase 1 (Pgk1) and protect neurons by enhancing Pgk1 activity and promoting glycolysis . This slows or prevents the neurodegeneration of Parkinson’s disease (PD). In a study, a series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 . This study provides a new strategy and reference for the development of neuroprotective drugs .
Enhancing the Activity of the Glycolytic Enzyme Phosphoglycerate Kinase 1 (PGK1)
Terazosin binds to and can enhance the activity of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and can increase ATP levels . This finding has prompted studies of Terazosin in Parkinson’s disease (PD) in which decreased neuronal energy metabolism is a hallmark feature .
Increasing Intracellular ATP Content and Reducing ROS Levels
Terazosin can increase intracellular ATP content and reduce ROS levels by stimulating the activity of Pgk1 . This plays a role in protecting nerve cells .
Stimulation of Enzyme Activity by a Competitive Inhibitor
Terazosin binding introduces a bypass pathway that accelerates product release. At low concentrations, Terazosin binding circumvents slow product release and increases the rate of enzymatic phosphotransfer . However, at high concentrations, Terazosin inhibits PGK1 activity .
Treatment of High Blood Pressure
Terazosin is also used in high blood pressure by relaxing blood vessels so that blood can easily pass through .
Treatment of Benign Prostatic Hyperplasia
Terazosin is an FDA-approved drug developed to treat benign prostatic hyperplasia .
Mecanismo De Acción
Target of Action
Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .
Mode of Action
Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .
Action Environment
The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.
Safety and Hazards
Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to terazosin . If you stop taking terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .
Direcciones Futuras
A 6-week short-term treatment of levofloxacin or levofloxacin plus terazosin was more effective than terazosin alone in patients with category III CP/CPPS . Furthermore, levofloxacin treatment was not different from levofloxacin plus terazosin treatment in terms of treatment effect . Terazosin analogs have bright prospects for the development of PD therapeutics . A series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Terazosin (piperazine D8) involves the conversion of 2-(tetrahydrofuran-2-yl)ethylamine to Terazosin (piperazine D8) via a series of chemical reactions.", "Starting Materials": [ "2-(tetrahydrofuran-2-yl)ethylamine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of 2-(tetrahydrofuran-2-yl)ethylamine using deuterium oxide (D2O) and sodium borohydride (NaBH4) to obtain 2-(tetrahydrofuran-2-yl)ethylamine D2 (piperazine D8).", "The second step involves the reaction of 2-(tetrahydrofuran-2-yl)ethylamine D2 with 4-aminotetrahydro-2H-pyran-4-ol to obtain the intermediate compound, 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The third step involves the reaction of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8 with N-(tert-butoxycarbonyl)-L-valine to obtain the intermediate compound, N-(tert-butoxycarbonyl)-L-valine-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The fourth step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to obtain Terazosin (piperazine D8).", "The final step involves the deuteration of Terazosin using deuterium gas (D2) to obtain Terazosin (piperazine D8) D4." ] } | |
Número CAS |
1006718-20-2 |
Nombre del producto |
Terazosin (piperazine D8) |
Fórmula molecular |
C₁₉H₁₇D₈N₅O₄ |
Peso molecular |
395.48 |
Sinónimos |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)






